Nsd-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

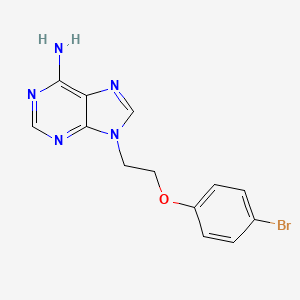

Molecular Formula |

C13H12BrN5O |

|---|---|

Molecular Weight |

334.17 g/mol |

IUPAC Name |

9-[2-(4-bromophenoxy)ethyl]purin-6-amine |

InChI |

InChI=1S/C13H12BrN5O/c14-9-1-3-10(4-2-9)20-6-5-19-8-18-11-12(15)16-7-17-13(11)19/h1-4,7-8H,5-6H2,(H2,15,16,17) |

InChI Key |

KEUZGQNTDMYNJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCN2C=NC3=C(N=CN=C32)N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Nsd-IN-3: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nsd-IN-3 is a potent small molecule inhibitor of the Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases, with notable activity against NSD2 and NSD3.[1] These enzymes, particularly NSD3, are frequently dysregulated in various cancers through amplification, mutation, or translocation, leading to aberrant gene expression programs that promote tumorigenesis.[2][3][4][5] this compound exerts its anti-cancer effects by directly inhibiting the catalytic SET domain of NSD proteins, leading to a reduction in histone H3 lysine 36 dimethylation (H3K36me2). This primary epigenetic event triggers a cascade of downstream cellular consequences, including the suppression of oncogenic signaling pathways, cell cycle arrest, and the induction of apoptosis. This document provides a detailed overview of the mechanism of action of this compound, relevant quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the key molecular pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the histone methyltransferase (HMTase) activity of the NSD family of proteins, particularly NSD3. NSD proteins catalyze the mono- and di-methylation of lysine 36 on histone H3 (H3K36), a modification predominantly associated with active transcription.

By binding to the SET domain of NSD3, this compound blocks the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the histone substrate. This leads to a global reduction in H3K36me2 levels on chromatin. The decrease in this activating histone mark alters the expression of key genes involved in cell proliferation and survival, ultimately leading to S-phase cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound has been quantified using in vitro histone methyltransferase assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | Target Domain | IC50 (μM) | Citation |

| This compound | NSD2-SET | 0.81 | |

| This compound | NSD3-SET | 0.84 |

Downstream Signaling Pathways Affected by NSD3 Inhibition

Inhibition of NSD3's catalytic activity by this compound impacts several oncogenic signaling pathways that are dependent on H3K36 methylation for the transcriptional activation of their key components.

4.1 NOTCH Signaling Pathway

In breast cancer, NSD3-mediated H3K36me2/3 is critical for the transactivation of genes related to the NOTCH signaling pathway. Inhibition of NSD3 leads to the downregulation of NOTCH receptors and ligands, which in turn suppresses epithelial-to-mesenchymal transition (EMT) and cancer stem cell (CSC) properties, thereby reducing tumor initiation and metastatic potential.

4.2 EGFR Signaling Pathway

NSD3 can also methylate non-histone proteins. It has been shown to mono-methylate the Epidermal Growth Factor Receptor (EGFR) within its kinase domain. This methylation leads to ligand-independent activation of EGFR and the downstream ERK signaling pathway. By inhibiting NSD3, this compound can potentially block this aberrant activation, reducing cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NSD inhibitors like this compound.

5.1 In Vitro Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of NSD3 and its inhibition by this compound. It typically measures the transfer of a radiolabeled methyl group to a histone substrate.

-

Reagents:

-

Recombinant NSD3 SET domain protein.

-

Histone H3 substrate (or nucleosomes).

-

S-adenosyl-L-[methyl-3H]-methionine (SAM).

-

This compound (or other inhibitors) at various concentrations.

-

2x HMT Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl2, 2 mM DTT).

-

Scintillation fluid.

-

-

Procedure:

-

Set up reactions in a 1.5-mL microcentrifuge tube on ice.

-

To each tube, add 10 µL of 2x HMT buffer.

-

Add the desired concentration of this compound (e.g., in DMSO, with a DMSO-only control).

-

Add 1 µg of histone H3 substrate.

-

Add the recombinant NSD3 enzyme.

-

Initiate the reaction by adding 1 µL of S-adenosyl-L-[methyl-3H]-methionine.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper 3 times with 1x PBS to remove unincorporated [3H]-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

-

5.2 Western Blot for Histone Modifications

This protocol is used to detect changes in the levels of specific histone modifications (e.g., H3K36me2) in cells treated with this compound.

-

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to ~80% confluency and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24-48 hours).

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 N HCl or 0.4 N H2SO4 overnight at 4°C.

-

Precipitate histone proteins with trichloroacetic acid (TCA).

-

Wash the pellet with acetone and resuspend in water.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE:

-

Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) onto a 15% polyacrylamide gel.

-

Run the gel until sufficient separation of low molecular weight proteins is achieved.

-

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose (0.2 µm) membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for H3K36me2 (and a control like total Histone H3) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane 3 times with TBST and visualize bands using an ECL (enhanced chemiluminescence) substrate.

-

5.3 Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

-

Procedure:

-

Cell Treatment: Seed 1-2 x 10^6 cells and treat with this compound for 24-48 hours.

-

Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 300-500 µL of a staining solution containing Propidium Iodide (PI) and RNase A in a Triton X-100 based buffer.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is proportional to DNA content. Use appropriate software (e.g., ModFit) to model the cell cycle phases from the resulting DNA content histogram.

-

5.4 Apoptosis Assay by Annexin V Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic).

-

Procedure:

-

Cell Treatment: Induce apoptosis by treating cells with this compound for the desired time.

-

Cell Harvest: Collect all cells (adherent and supernatant) and wash twice with cold PBS.

-

Staining:

-

Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

5.5 Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if NSD3 (or a specific histone mark like H3K36me2) is associated with specific genomic regions (e.g., the promoters of target genes) and how this is affected by this compound.

-

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Lyse the cells to release the nuclei.

-

Chromatin Shearing: Sonicate the chromatin to shear it into fragments of 200-1000 bp.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2 (or NSD3). Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.

-

DNA Purification: Purify the DNA from the IP and input samples.

-

Analysis: Use quantitative PCR (qPCR) with primers for specific gene promoters to quantify the amount of precipitated DNA. Results are often expressed as "fold enrichment" over the IgG control.

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

The Target Profile of Nuclear SET Domain-Containing (NSD) Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear SET Domain-containing (NSD) family of histone lysine methyltransferases, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are critical regulators of chromatin structure and gene expression.[1][2][3] These enzymes primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][3] Dysregulation of NSD protein activity, through overexpression, mutation, or translocation, is strongly implicated in the pathogenesis of various developmental disorders and cancers, making them compelling therapeutic targets. This document provides a comprehensive technical overview of the target profile for an inhibitor of the NSD protein family, with a focus on NSD3 where specific data is available, to guide research and development efforts.

Core Target Profile: The NSD Protein Family

The NSD proteins are large, multi-domain enzymes characterized by a catalytic SET domain responsible for their methyltransferase activity. They play a crucial role in maintaining chromatin integrity and regulating the expression of genes involved in essential cellular processes such as cell division, apoptosis, and DNA repair.

Biochemical Activity and Substrate Specificity

The primary enzymatic function of the NSD family is the methylation of H3K36. The specificity of this methylation can be influenced by the substrate context. For instance, NSD2 specifically targets H3K36 on nucleosomes, but its preference can shift to other residues on histone octamers in the absence of DNA, highlighting the importance of the native chromatin environment in determining its activity.

Table 1: Substrate Specificity of NSD Family Proteins

| Enzyme | Primary Histone Target | Methylation State | Substrate Context | Non-Histone Substrates (Examples) |

| NSD1 | H3K36 | Mono- and Di-methylation | Nucleosomes | p65 (NF-κB subunit) |

| NSD2 | H3K36 | Mono- and Di-methylation | Nucleosomes | STAT3 |

| NSD3 | H3K36 | Mono- and Di-methylation | Nucleosomes | Epidermal Growth Factor Receptor (EGFR) |

Mechanism of Action in Disease

Aberrant NSD activity contributes to oncogenesis through multiple mechanisms. The resulting alterations in the histone methylation landscape lead to a reprogramming of gene expression, promoting cancer cell proliferation, survival, and metastasis. For example, increased H3K36me2 by NSD3 can inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), leading to the re-expression of oncogenic developmental genes like MYC and Notch3.

Signaling Pathways and Cellular Processes

The NSD proteins are implicated in a variety of critical signaling pathways. Their inhibition is expected to impact these pathways and consequently affect cancer cell pathophysiology.

Experimental Protocols for Inhibitor Characterization

A robust series of assays is required to characterize the potency, selectivity, and cellular activity of a novel NSD inhibitor.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of the compound against the target enzyme.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Reagents: Recombinant NSD protein (e.g., NSD3-SET domain), biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM) cofactor, Eu3+-cryptate labeled anti-H3K36me2 antibody, and XL665-conjugated streptavidin.

-

Procedure:

-

The NSD enzyme, peptide substrate, and inhibitor are incubated in the presence of SAM to allow the methylation reaction to proceed.

-

The detection reagents (antibody and streptavidin) are added.

-

The HTRF signal is measured on a compatible plate reader. The signal is proportional to the amount of H3K36me2 product formed.

-

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Objective: To assess the ability of the inhibitor to engage the target and modulate its activity in a cellular context.

Methodology: In-Cell Western Blot for H3K36me2 Levels

-

Cell Lines: Use cancer cell lines with known NSD dependency (e.g., lung, breast, or pancreatic cancer cell lines with NSD3 amplification).

-

Procedure:

-

Cells are seeded in multi-well plates and treated with a dose range of the inhibitor for a specified time (e.g., 24-72 hours).

-

Cells are fixed, permeabilized, and incubated with primary antibodies against H3K36me2 and a loading control (e.g., total Histone H3).

-

Infrared dye-conjugated secondary antibodies are used for detection.

-

The plates are scanned on an infrared imaging system.

-

-

Data Analysis: The H3K36me2 signal is normalized to the loading control. EC50 values are determined from the dose-response curve.

Table 2: Representative Cellular Activity of an NSD Inhibitor

| Assay Type | Cell Line | Endpoint | Expected Outcome |

| Target Engagement | NSD-dependent cancer cells | Reduction in global H3K36me2 levels | Dose-dependent decrease |

| Anti-proliferative Activity | NSD-dependent cancer cells | Inhibition of cell growth (e.g., MTT or CellTiter-Glo assay) | Dose-dependent decrease in cell viability |

| Apoptosis Induction | NSD-dependent cancer cells | Increase in apoptotic markers (e.g., cleaved caspase-3, Annexin V staining) | Dose-dependent increase in apoptosis |

| Gene Expression Modulation | NSD-dependent cancer cells | Changes in the expression of NSD target genes (e.g., MYC, Notch3) via qRT-PCR or RNA-seq | Downregulation of oncogenic target genes |

In Vivo Efficacy Models

Objective: To evaluate the anti-tumor activity and tolerability of the NSD inhibitor in a preclinical animal model.

Methodology: Xenograft Mouse Model

-

Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with a human cancer cell line exhibiting NSD dependency.

-

Treatment: Once tumors are established, mice are randomized into vehicle and treatment groups. The NSD inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.

-

Endpoints:

-

Tumor volume is measured regularly.

-

Body weight and clinical signs are monitored for toxicity.

-

At the end of the study, tumors and organs can be collected for pharmacodynamic (e.g., H3K36me2 levels) and pharmacokinetic analysis.

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy.

Conclusion

The NSD family of histone methyltransferases represents a promising class of therapeutic targets for the treatment of various cancers. An ideal inhibitor would exhibit potent and selective activity against the target NSD protein, leading to a reduction in H3K36 methylation, modulation of oncogenic gene expression, and subsequent inhibition of tumor growth. The experimental framework outlined in this guide provides a comprehensive approach to characterizing the target profile of novel NSD inhibitors and advancing their preclinical and clinical development.

References

Nsd-IN-3: A Potent Dual Inhibitor of NSD2 and NSD3 Histone Methyltransferases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nsd-IN-3 has emerged as a significant small molecule inhibitor targeting the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, specifically NSD2 and NSD3. These enzymes play a crucial role in regulating gene expression through the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active chromatin. Dysregulation of NSD2 and NSD3 is implicated in the pathogenesis of various cancers, including non-small cell lung cancer, making them attractive targets for therapeutic intervention. This compound demonstrates potent enzymatic inhibition, leading to a reduction in H3K36me2 levels, cell cycle arrest, and induction of apoptosis in cancer cell lines. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and its impact on relevant signaling pathways.

Introduction to the NSD Family and Histone Methylation

The NSD family of proteins, comprising NSD1, NSD2 (also known as MMSET or WHSC1), and NSD3 (also known as WHSC1L1), are key epigenetic "writers" that catalyze the mono- and di-methylation of H3K36.[1] This histone modification is integral to maintaining chromatin structure and regulating transcriptional activity.[1] Aberrant activity of NSD enzymes, often through overexpression or mutation, is linked to developmental disorders and the progression of numerous cancers.[1] In particular, NSD2 and NSD3 have been identified as oncogenic drivers in several malignancies, making the development of specific inhibitors a promising therapeutic strategy.[2][3]

This compound: Mechanism of Action and Biochemical Activity

This compound, also identified as compound 3 in its discovery publication, is a potent, small molecule inhibitor that targets the catalytic SET domain of NSD2 and NSD3. By binding to this domain, this compound competitively inhibits the methyltransferase activity of these enzymes, thereby preventing the transfer of methyl groups to H3K36.

Quantitative Data

The inhibitory activity of this compound against the SET domains of NSD2 and NSD3 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and relatively balanced activity against both enzymes.

| Target | IC50 (µM) | Reference |

| NSD2-SET | 0.81 | |

| NSD3-SET | 0.84 |

Signaling Pathways and Cellular Effects

The inhibition of NSD2 and NSD3 by this compound triggers a cascade of cellular events, primarily stemming from the reduction of H3K36me2 levels. This leads to alterations in gene expression, ultimately affecting cell cycle progression and survival.

Impact on Histone Methylation and Gene Expression

Treatment of cancer cells with this compound leads to a significant decrease in global H3K36me2 levels. This epigenetic alteration results in the downregulation of genes that are typically activated by NSD2 and NSD3, contributing to the anti-cancer effects of the compound.

Cell Cycle Arrest and Apoptosis

A key consequence of NSD inhibition by this compound is the induction of S-phase cell cycle arrest and subsequent apoptosis in non-small cell lung cancer cells. This is a common outcome for therapies that disrupt critical cellular processes like transcription and DNA replication, which are influenced by histone methylation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the IC50 values of this compound against NSD2-SET and NSD3-SET.

Principle: A common method for assessing HMT activity is a luminescence-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Procedure:

-

Recombinant NSD2-SET or NSD3-SET enzyme is incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-methionine (SAM).

-

This compound is added at varying concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The amount of SAH produced is quantified using a commercially available detection kit (e.g., MTase-Glo™ Methyltransferase Assay).

-

Luminescence is measured, and the data is normalized to a control reaction without the inhibitor.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for H3K36me2 Levels

Objective: To assess the effect of this compound on cellular H3K36me2 levels.

Procedure:

-

Non-small cell lung cancer cell lines (e.g., H460, H1299) are treated with this compound at various concentrations for a specified duration (e.g., 24-72 hours).

-

Histones are extracted from the cell nuclei.

-

Total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for H3K36me2.

-

A primary antibody against total Histone H3 is used as a loading control.

-

The membrane is then incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

The intensity of the H3K36me2 band is normalized to the total H3 band to determine the relative change in methylation.

Cell Viability and Clonogenicity Assays

Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.

Procedure (Clonogenicity Assay):

-

Cells are seeded at a low density in 6-well plates.

-

The following day, cells are treated with different concentrations of this compound.

-

The cells are allowed to grow for 1-2 weeks, with the medium and inhibitor refreshed periodically.

-

Colonies are fixed with methanol and stained with crystal violet.

-

The number of colonies containing at least 50 cells is counted.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Procedure:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases is determined based on the PI fluorescence intensity.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Procedure (Annexin V/PI Staining):

-

Cells are treated with this compound.

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.

Conclusion and Future Directions

This compound represents a valuable tool for probing the biological functions of NSD2 and NSD3 and serves as a promising lead compound for the development of novel cancer therapeutics. Its ability to potently inhibit H3K36 di-methylation and induce cell cycle arrest and apoptosis in cancer cells underscores the therapeutic potential of targeting the NSD family of enzymes. Future research will likely focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in in vivo models of cancer, and further elucidating the downstream signaling pathways affected by its activity. The detailed characterization of such inhibitors is crucial for advancing our understanding of epigenetic regulation in cancer and for the development of next-generation epigenetic drugs.

References

An In-depth Technical Guide to the Core Principles of NSD Protein Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear SET Domain (NSD) family of proteins, their role in oncogenesis, and the fundamental principles of their inhibition for therapeutic purposes. It is designed to be a technical resource, offering detailed data, experimental methodologies, and visual representations of key biological processes.

The NSD Protein Family: Core Epigenetic Regulators

The NSD family of protein lysine methyltransferases consists of three primary members: NSD1, NSD2 (also known as WHSC1 or MMSET), and NSD3 (also known as WHSC1L1)[1][2]. These enzymes play a critical role in the regulation of gene expression by catalyzing the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2)[3][4]. This epigenetic mark is crucial for maintaining chromatin structure and transcriptional fidelity[3].

Dysregulation of NSD enzymes, through mechanisms such as overexpression, mutation, or chromosomal translocation, has been implicated in a wide range of cancers, including acute myeloid leukemia (AML), multiple myeloma, and various solid tumors like breast, lung, and head and neck cancers. This oncogenic role has positioned the NSD protein family as a compelling target for the development of novel cancer therapeutics.

Mechanisms of NSD Protein Inhibition

The primary strategy for inhibiting NSD proteins involves the development of small molecules that target their key functional domains. The two main targets for inhibition are:

-

The SET Domain: This is the catalytic domain responsible for the methyltransferase activity of the NSD proteins. Inhibitors targeting the SET domain block the enzyme's ability to methylate H3K36, thereby preventing the downstream effects on gene expression.

-

The PWWP Domain: This domain is responsible for recognizing and binding to methylated histones, which helps to localize the NSD protein to specific regions of chromatin. Inhibitors that target the PWWP domain prevent the proper localization of NSD proteins, thus inhibiting their function.

More recent innovative approaches to targeting NSD proteins include the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the NSD protein by the proteasome.

Quantitative Data on NSD Protein Inhibitors

The following tables summarize the quantitative data for a selection of NSD protein inhibitors, providing a basis for comparison of their potency and selectivity.

Table 1: Inhibitors Targeting the SET Domain of NSD Proteins

| Inhibitor | Target(s) | IC50 | Assay Conditions | Reference(s) |

| BT5 | NSD1 | 1.4 µM (16h incubation) | Histone Methyltransferase (HMT) assay with nucleosomes | |

| NSD2 | > 25 µM (4h incubation) | HMT assay | ||

| NSD3 | > 25 µM (4h incubation) | HMT assay | ||

| KTX-1001 | NSD2 | 0.001 - 0.01 µM | Not specified | |

| BIX-01294 | NSD1 | 112 ± 57 µM | In vitro H3K36me1 assay | |

| NSD2 | 41 ± 2 µM | In vitro H3K36me1 assay | ||

| NSD3 | 95 ± 53 µM | In vitro H3K36me1 assay |

Table 2: Inhibitors Targeting the PWWP Domain of NSD Proteins

| Inhibitor | Target(s) | Kd | Cellular IC50 | Assay Conditions | Reference(s) |

| UNC6934 | NSD2-PWWP1 | 80 nM | 1.09 µM | Surface Plasmon Resonance (SPR) for Kd; NanoBRET assay in U2OS cells for cellular IC50 | |

| BI-9321 | NSD3-PWWP1 | 166 nM | 1.2 µM | SPR for Kd; NanoBRET assay in U2OS cells for cellular IC50 |

Table 3: PROTAC Degraders of NSD Proteins

| Degrader | Target(s) | DC50 | Dmax | Cell Line | Reference(s) |

| LLC0424 | NSD2 | 20 nM | 96% | RPMI-8402 | |

| MS159 | NSD2 | 5.2 µM | Not specified | 293FT |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of NSD protein inhibitors.

Biochemical Assay: In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of NSD proteins and the inhibitory effect of compounds.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the NSD enzyme (e.g., 200 nM NSD1, NSD2, or NSD3), the inhibitor at various concentrations, and a buffer (e.g., 50 mM Tris pH 8.5, 0.005% bovine serum albumin, 0.02% Triton-X 100, 0.5 mM TCEP).

-

Incubation: Incubate the enzyme and inhibitor for a specified time (e.g., 1-4 hours for reversible inhibitors, or longer for irreversible inhibitors) at an appropriate temperature (e.g., 32°C or room temperature).

-

Initiate Reaction: Start the methyltransferase reaction by adding the histone substrate (e.g., nucleosomes) and the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

-

Stop Reaction: After a set incubation period, stop the reaction.

-

Detection: Measure the incorporation of the radiolabeled methyl group into the histone substrate using scintillation counting. The labeled substrate can also be visualized by SDS-PAGE followed by fluorography.

-

Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.

Protocol:

-

Cell Treatment: Treat intact cells with the inhibitor or a vehicle control (e.g., DMSO) and incubate for a specific time (e.g., 1 hour) at 37°C to allow for compound uptake.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This is followed by a cooling step.

-

Cell Lysis: Lyse the cells using a lysis buffer or by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified by Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

Cellular Assay: Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the changes in histone modifications (e.g., H3K36me2) at specific genomic loci following inhibitor treatment.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K36me2).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences associated with the histone modification.

In Vivo Model: Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of NSD protein inhibitors in a living organism.

Protocol:

-

Cell Culture and Implantation: Culture human cancer cells of interest and implant them subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Inhibitor Administration: Administer the NSD protein inhibitor to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.

-

Monitoring Tumor Growth: Measure the tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured, and the tumors can be used for further analysis, such as Western blotting to assess target engagement and downstream signaling effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving NSD proteins and a general workflow for the discovery and validation of NSD inhibitors.

Signaling Pathways

References

Nsd-IN-3: A Potent Dual Inhibitor of NSD2 and NSD3 for Epigenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nsd-IN-3 has emerged as a potent small molecule inhibitor targeting the SET domain of the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, specifically NSD2 and NSD3. These enzymes are crucial regulators of gene expression through their catalysis of histone H3 lysine 36 dimethylation (H3K36me2). Dysregulation of NSD2 and NSD3 is strongly implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate its use as a chemical probe in epigenetic research and drug discovery.

Introduction to this compound

This compound is a chemical probe designed to inhibit the catalytic activity of the histone methyltransferases NSD2 (also known as MMSET or WHSC1) and NSD3 (also known as WHSC1L1). By targeting the SET domain, this compound blocks the transfer of methyl groups to H3K36, a key epigenetic mark associated with transcriptional activation. Given the oncogenic roles of NSD2 and NSD3 in various malignancies, this compound serves as a valuable tool for elucidating the biological functions of these enzymes and for exploring their therapeutic potential as drug targets.

Quantitative Data

The inhibitory activity of this compound against the SET domains of NSD2 and NSD3 has been quantified, demonstrating potent and comparable efficacy against both enzymes.

| Target | Assay Type | IC50 (µM) | Reference |

| NSD2-SET | Biochemical | 0.81 | [1] |

| NSD3-SET | Biochemical | 0.84 | [1] |

Mechanism of Action and Cellular Effects

This compound exerts its biological effects by inhibiting the methyltransferase activity of NSD2 and NSD3. This leads to a reduction in the global levels of H3K36me2, which in turn alters gene expression programs. In the context of non-small cell lung cancer (NSCLC), treatment with this compound has been shown to result in several key cellular outcomes:

-

Inhibition of H3K36 Dimethylation: Leads to a decrease in the expression of genes targeted by NSD2 and NSD3.[1]

-

Cell Cycle Arrest: Induces a block in the S-phase of the cell cycle.[1]

-

Induction of Apoptosis: Triggers programmed cell death in cancer cells.[1]

These effects collectively contribute to the anti-proliferative activity of this compound in cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for key experimental procedures.

Signaling Pathways Modulated by this compound

Inhibition of NSD2 and NSD3 by this compound impacts several downstream signaling pathways that are critical for cancer cell proliferation and survival. NSD enzymes have been shown to regulate the transcription of key oncogenes and cell cycle regulators.

Experimental Workflow: Cell Viability and Apoptosis Assays

A common workflow to assess the impact of a chemical probe like this compound on cancer cells involves treating the cells with the compound and then performing assays to measure cell viability and apoptosis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

NSD2/NSD3 HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This biochemical assay is used to determine the IC50 of inhibitors against NSD methyltransferases. It measures the accumulation of the reaction product S-adenosylhomocysteine (SAH).

-

Materials:

-

Recombinant full-length NSD2 or NSD3 enzyme

-

Nucleosome substrate

-

S-adenosyl-L-methionine (SAM)

-

HTRF Detection Kit (e.g., EPIgeneous HTRF Methyltransferase Assay)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound and other control compounds

-

384-well low volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

-

Add NSD2 or NSD3 enzyme to the wells of the 384-well plate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of nucleosome substrate and SAM.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and detect SAH formation by adding the HTRF detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio and plot the dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

NSCLC cell lines (e.g., A549, H1299)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 590 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

NSCLC cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest both adherent and floating cells after treatment with this compound.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis

This method uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

-

Materials:

-

NSCLC cells treated with this compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment and wash with cold PBS.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blotting for H3K36me2

This technique is used to detect the levels of H3K36me2 and other proteins of interest in cell lysates.

-

Materials:

-

NSCLC cells treated with this compound

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-H3K36me2, anti-H3, anti-NSD2, anti-NSD3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated cells and quantify protein concentration using a BCA assay.

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K36me2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like total Histone H3 or GAPDH.

-

Conclusion

This compound is a valuable chemical probe for investigating the roles of NSD2 and NSD3 in health and disease. Its potent and dual inhibitory activity allows for the effective modulation of H3K36me2 levels, leading to discernible cellular phenotypes such as cell cycle arrest and apoptosis. The protocols and information provided in this guide are intended to facilitate the use of this compound in epigenetic research and to aid in the exploration of the NSD family of methyltransferases as therapeutic targets.

References

An In-depth Technical Guide to Nsd-IN-3: A Potent Dual Inhibitor of NSD2 and NSD3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Receptor Binding SET Domain (NSD) family of histone methyltransferases, particularly NSD2 and NSD3, are critical regulators of chromatin structure and gene expression. Their dysregulation is strongly implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of Nsd-IN-3, a potent small molecule inhibitor targeting the catalytic SET domains of both NSD2 and NSD3. We present its specificity profile, detailed experimental protocols for its characterization, and an analysis of the downstream signaling pathways affected by its activity. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting NSD methyltransferases.

Introduction to this compound

This compound (also referred to as compound 3) is a recently identified potent inhibitor of the NSD family of histone lysine methyltransferases.[1] It was discovered through structure-based virtual screening and has demonstrated significant activity against the catalytic SET domains of NSD2 and NSD3.[1] Functionally, NSD enzymes catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), epigenetic marks predominantly associated with active gene transcription.[2] In various cancers, the overexpression or mutation of NSD2 and NSD3 leads to aberrant H3K36me2 levels, driving oncogenic gene expression programs.[2][3] this compound offers a valuable chemical tool to probe the functions of NSD2 and NSD3 and to explore their potential as therapeutic targets. In non-small cell lung cancer (NSCLC) cells, treatment with this compound has been shown to decrease global H3K36 dimethylation, inhibit cell proliferation, and induce S-phase cell cycle arrest and apoptosis.

Specificity and Potency of this compound

The inhibitory activity of this compound has been quantified against several histone methyltransferases to determine its specificity. The data clearly indicates a potent and relatively selective inhibition of NSD2 and NSD3 with remarkably similar half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Histone Methyltransferases

| Target Enzyme | IC50 (µM) |

| NSD2-SET | 0.81 |

| NSD3-SET | 0.84 |

| SETD2 | >20 |

| SMYD3 | >20 |

| G9a | >20 |

Data sourced from Piao et al., European Journal of Medicinal Chemistry, 2024.

As shown in Table 1, this compound exhibits sub-micromolar potency against both NSD2 and NSD3, with a high degree of selectivity against other tested histone methyltransferases, including the H3K36 trimethyltransferase SETD2. This dual-inhibitor profile makes it a valuable tool for studying the combined roles of NSD2 and NSD3 in cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound, from biochemical assays to cellular analyses.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the enzymatic activity of NSD2 and NSD3 and determine the IC50 value of this compound. The assay quantifies the reaction product S-adenosyl-L-homocysteine (SAH).

Materials:

-

Recombinant NSD2-SET or NSD3-SET domain

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

This compound (or other test compounds)

-

HTRF Detection Reagents (e.g., anti-SAH antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the NSD enzyme (e.g., final concentration of 5 nM) and histone H3 substrate (e.g., final concentration of 200 nM) in Assay Buffer.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the methyltransferase reaction by adding 4 µL of SAM solution (e.g., final concentration of 1 µM) in Assay Buffer.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and proceed with detection by adding the HTRF reagents according to the manufacturer's protocol.

-

Incubate for 1-2 hours at room temperature to allow the detection reagents to bind.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular H3K36me2 Level Assessment by Western Blot

This protocol details the procedure to measure the effect of this compound on the levels of H3K36 dimethylation in cultured cells, such as the NSCLC cell lines H460 or H1299.

Materials:

-

H460 or H1299 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K36me2 (e.g., Cell Signaling Technology #2901), anti-Total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed H460 or H1299 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 48-72 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-Total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K36me2 levels.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the cell cycle distribution of NSCLC cells treated with this compound using flow cytometry.

Materials:

-

NSCLC cells (e.g., H460, H1299)

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO as described in the Western blot protocol.

-

Harvest the cells, including any floating cells, and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

-

NSCLC cells (e.g., H460, H1299)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or DMSO.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Mechanism of Action

Inhibition of NSD2 and NSD3 by this compound leads to a reduction in H3K36me2 levels. This epigenetic modification is crucial for maintaining an open chromatin state at actively transcribed genes. In the context of NSCLC, NSD2 and NSD3 have been shown to regulate the expression of key oncogenes and cell cycle regulators.

The proposed mechanism of action for this compound involves the following steps:

-

Inhibition of NSD2/NSD3: this compound binds to the catalytic SET domain of NSD2 and NSD3, preventing the transfer of methyl groups from SAM to histone H3K36.

-

Reduction of H3K36me2: This leads to a global decrease in H3K36me2 marks, particularly at the gene bodies of NSD2/NSD3 target genes.

-

Downregulation of Target Gene Expression: The altered chromatin state results in the transcriptional repression of key genes involved in cell cycle progression and survival, such as MYC and its targets.

-

Cellular Phenotypes: The downregulation of these pro-proliferative and anti-apoptotic genes ultimately leads to S-phase cell cycle arrest and the induction of apoptosis.

Below are Graphviz diagrams illustrating the experimental workflow for characterizing this compound and the proposed signaling pathway of its action.

Caption: Workflow for the biochemical and cellular characterization of this compound.

Caption: this compound inhibits NSD2/3, reducing H3K36me2 and oncogene expression, leading to apoptosis.

Conclusion

This compound is a potent and valuable chemical probe for studying the dual roles of NSD2 and NSD3 in cancer biology. Its well-defined activity, coupled with the detailed protocols provided in this guide, should enable researchers to further investigate the downstream consequences of NSD inhibition and evaluate its therapeutic potential. The lack of significant off-target activity against other tested methyltransferases underscores its utility as a specific tool for interrogating the NSD2/3 axis in NSCLC and other malignancies where these enzymes are implicated. Future studies should aim to further delineate the full spectrum of this compound's selectivity and to explore its efficacy in in vivo models of cancer.

References

- 1. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]

- 3. aacrjournals.org [aacrjournals.org]

Nsd-IN-3: A Potent Inhibitor of NSD Enzymes with Anti-Proliferative Activity in Non-Small Cell Lung Cancer

A Preliminary Technical Overview of Nsd-IN-3 (Compound 3), a Novel Histone Methyltransferase Inhibitor Targeting the NSD Family.

For research, scientific, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary efficacy and mechanism of action of this compound, a novel small molecule inhibitor of the Nuclear SET Domain (NSD) family of histone lysine methyltransferases. The data herein is collated from the primary discovery and characterization of this compound, identified as compound 3 in a 2024 publication in the European Journal of Medicinal Chemistry by Piao et al.[1][2] This document details the compound's inhibitory activity, its effects on cancer cell lines, and the experimental protocols utilized in these initial studies.

Core Efficacy Data

This compound has demonstrated potent and selective inhibitory activity against the catalytic SET domain of NSD2 and NSD3. Its efficacy has been further characterized in cellular assays using non-small cell lung cancer (NSCLC) cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | NSD2-SET | 0.81 µM | [1][2] |

| NSD3-SET | 0.84 µM | [1] | |

| Cellular Activity | H460 (NSCLC) | Inhibition of H3K36 dimethylation at 100 nM | |

| H1299 (NSCLC) | Inhibition of H3K36 dimethylation at 100 nM | ||

| Anti-proliferative Effects | H460 (NSCLC) | Suppression of cell proliferation and clonogenicity | |

| H1299 (NSCLC) | Suppression of cell proliferation and clonogenicity | ||

| Cell Cycle Effects | H460 & H1299 (NSCLC) | Induction of S-phase cell cycle arrest | |

| Apoptotic Effects | H460 & H1299 (NSCLC) | Induction of apoptosis |

Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of NSD2 and NSD3, which are responsible for the di-methylation of histone H3 at lysine 36 (H3K36me2). This epigenetic mark is crucial for transcriptional regulation, and its dysregulation is implicated in various cancers. By inhibiting NSD2 and NSD3, this compound effectively reduces H3K36me2 levels within cancer cells. This leads to a cascade of downstream effects, including the decreased expression of NSD-targeted genes, ultimately resulting in the suppression of cell proliferation, cell cycle arrest at the S-phase, and the induction of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro NSD SET Domain Inhibition Assay (IC50 Determination)

A biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the SET domains of NSD2 and NSD3.

-

Reaction Components : The reaction mixture contained the respective recombinant NSD-SET domain, the substrate (histone H3), and the cofactor S-adenosylmethionine (SAM).

-

Inhibitor Addition : this compound was added to the reaction mixture at varying concentrations.

-

Incubation : The reactions were incubated to allow for the enzymatic methylation of histone H3.

-

Detection : The level of H3K36 dimethylation was quantified, likely using a method such as a filter-based radioactivity assay or an antibody-based detection method like ELISA or AlphaLISA.

-

Data Analysis : The percentage of inhibition at each concentration of this compound was calculated relative to a control reaction without the inhibitor. The IC50 value was then determined by fitting the dose-response curve using non-linear regression.

Cellular H3K36 Dimethylation Assay (Western Blot)

This assay was used to confirm the on-target effect of this compound in a cellular context.

-

Cell Culture and Treatment : H460 and H1299 NSCLC cells were cultured under standard conditions and then treated with this compound (e.g., at 100 nM) or a vehicle control for a specified period.

-

Histone Extraction : Histones were extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification : The concentration of the extracted histones was determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting : Equal amounts of histone extracts were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation : The membrane was blocked and then incubated with a primary antibody specific for H3K36me2. A primary antibody for total histone H3 was used as a loading control.

-

Detection : After incubation with a corresponding secondary antibody, the protein bands were visualized using a chemiluminescence detection system.

-

Analysis : The intensity of the H3K36me2 bands was normalized to the total H3 bands to determine the relative change in H3K36 dimethylation upon treatment with this compound.

Cell Proliferation and Clonogenicity Assays

These assays assessed the impact of this compound on the growth and survival of NSCLC cells.

-

Cell Proliferation Assay :

-

Cell Seeding : H460 and H1299 cells were seeded in 96-well plates.

-

Treatment : Cells were treated with various concentrations of this compound.

-

Incubation : The plates were incubated for a period of time (e.g., 72 hours).

-

Viability Measurement : Cell viability was assessed using a metabolic assay such as MTT or MTS, which measures the metabolic activity of viable cells.

-

Data Analysis : The absorbance readings were used to calculate the percentage of cell growth inhibition, and an IC50 value for cell proliferation was determined.

-

-

Clonogenicity (Colony Formation) Assay :

-

Cell Seeding : A low density of single cells (e.g., 500-1000 cells/well) was seeded in 6-well plates.

-

Treatment : Cells were treated with this compound at various concentrations.

-

Incubation : The plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

-

Staining : The colonies were fixed with methanol and stained with crystal violet.

-

Quantification : The number of colonies (typically defined as clusters of >50 cells) in each well was counted.

-

Analysis : The colony formation efficiency was calculated and compared between treated and untreated cells to assess the long-term effect of this compound on cell survival and proliferation.

-

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining was used to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment : H460 and H1299 cells were treated with this compound or a vehicle control for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation : Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining : The fixed cells were washed and then stained with a solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

-

Flow Cytometry : The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis : The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined based on the DNA content histogram. An accumulation of cells in the S-phase was indicative of S-phase arrest.

Apoptosis Assay

The induction of apoptosis by this compound was quantified using an Annexin V and propidium iodide (PI) co-staining assay followed by flow cytometry.

-

Cell Treatment : H460 and H1299 cells were treated with this compound for a specified duration.

-

Cell Harvesting : Both adherent and floating cells were collected to include the apoptotic population.

-

Staining : Cells were washed and resuspended in Annexin V binding buffer, followed by staining with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity).

-

Flow Cytometry : The stained cells were analyzed by flow cytometry.

-

Data Analysis : The cell population was gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). The percentage of apoptotic cells (early and late) was quantified.

References

Methodological & Application

Application Notes and Protocols for Nsd-IN-3 in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nsd-IN-3, a representative inhibitor of the Nuclear SET Domain 3 (NSD3) protein, in cell culture experiments. The protocols outlined below are based on published data for various NSD3 inhibitors and are intended to serve as a starting point for investigating the cellular effects of NSD3 inhibition.

Introduction

Nuclear SET Domain 3 (NSD3), a histone lysine methyltransferase, plays a crucial role in regulating gene expression by catalyzing the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2).[1][2] Dysregulation of NSD3 has been implicated in various cancers, including breast, lung, and bladder cancer, as well as osteosarcoma and head and neck squamous cell carcinoma.[1][3][4] NSD3 overexpression is often associated with poor prognosis, making it an attractive therapeutic target. Inhibition of NSD3 has been shown to induce cell cycle arrest, apoptosis, and a reduction in cancer cell viability.

This compound represents a class of small molecule inhibitors designed to probe the function of NSD3 and evaluate its therapeutic potential. These protocols provide a framework for characterizing the in vitro effects of such inhibitors.

Data Presentation

The following table summarizes the reported activities of various NSD3 inhibitors from which the protocols below are derived. This data can be used to guide dose-response studies and endpoint analyses.

| Inhibitor | Target | IC50 / Kd | Cell Lines | Key Effects | Reference |

| NSD3-IN-2 | NSD3 | 17.97 µM (IC50) | H460, H1299, H1650 (non-small cell lung cancer) | Inhibits H3K36me3 expression; Inhibits cell proliferation. | |

| BI-9321 | NSD3-PWWP1 domain | 166 nM (Kd) | MOLM-13 (acute myeloid leukemia), U2OS (osteosarcoma) | Disrupts histone interactions of the NSD3-PWWP1 domain; Downregulates Myc mRNA; Reduces proliferation. | |

| SZ881 | NSD1/NSD3 | Low µM inhibition | Breast cancer cells | Covalently engages a conserved zinc-binding cysteine; Exhibits anti-proliferative activity. | |

| SLN479 | NSD3 | Not specified | NSD3-dependent breast cancer cell line | Potently inhibits NSD3 histone methyltransferase activity; Binds to the NSD3 SET domain in cells; Exhibits anti-proliferative activity. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of NSD3 and a typical experimental workflow for evaluating an NSD3 inhibitor.

Caption: NSD3 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

1. Cell Culture and Maintenance

-

Objective: To maintain healthy and actively proliferating cancer cell lines for subsequent experiments.

-

Materials:

-

Cancer cell lines (e.g., H460, H1299, MOLM-13, U2OS)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 70-80% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density. For suspension cells, dilute the cell suspension with fresh medium.

-

2. Cell Viability Assay

-

Objective: To determine the effect of this compound on cell proliferation and viability.

-

Materials:

-

Cultured cancer cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Cell culture medium

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for a specified period (e.g., 48, 72, 96 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3. Western Blot Analysis

-

Objective: To assess the impact of this compound on the levels of specific proteins, such as H3K36me2 and markers of apoptosis.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K36me2, anti-Histone H3, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 30 µM for 48 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

4. Cell Cycle Analysis

-

Objective: To determine if this compound treatment induces cell cycle arrest.

-

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

5. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Conclusion

The provided protocols offer a foundational framework for investigating the cellular and molecular effects of this compound. Researchers are encouraged to optimize these protocols based on the specific cell lines and experimental conditions. The successful application of these methods will contribute to a better understanding of the therapeutic potential of NSD3 inhibition in cancer.

References

- 1. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Nsd-IN-3 in Chromatin Immunoprecipitation (ChIP) Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction